高氯酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium perchlorate is an inorganic salt with the chemical formula KClO₄. It is a colorless crystalline solid that is a strong oxidizer, commonly used in pyrotechnics, explosives, and propellants. Potassium perchlorate is known for its stability and low solubility in water, making it a valuable compound in various industrial applications .

科学研究应用

作用机制

Potassium perchlorate exerts its effects primarily through its strong oxidizing ability. In biological systems, it acts as a competitive inhibitor of iodine uptake by the thyroid gland, thereby reducing the production of thyroid hormones. This mechanism involves the inhibition of the sodium-iodide symporter, which is responsible for transporting iodine into thyroid cells .

Similar Compounds:

Ammonium Perchlorate (NH₄ClO₄): Used in solid rocket propellants, it has a higher solubility in water compared to potassium perchlorate.

Sodium Perchlorate (NaClO₄): Also used as an oxidizer, it is more soluble in water and often used in analytical chemistry.

Potassium Chlorate (KClO₃): Another strong oxidizer, but less stable and more reactive with sulfur and other reducing agents.

Uniqueness of Potassium Perchlorate: Potassium perchlorate is unique due to its stability and low solubility in water, making it safer to handle and store compared to other perchlorates. Its strong oxidizing properties and stability under high temperatures make it an ideal choice for pyrotechnic and explosive applications .

安全和危害

未来方向

Interest in perchlorate as an environmental pollutant has increased since 1997, when high concentrations have been found in the waters of the Colorado River, USA . Perchlorate is very persistent in nature and it is slowly degraded . Although harmful effects of large doses of perchlorate on thyroid function have been proven, the environmental effects are still unclear . Future studies concerning human exposure to perchlorate are recommended .

生化分析

Biochemical Properties

Potassium perchlorate possesses a high potential for endocrine disruption in humans and biota . It inhibits iodine fixation, a major reason for eliminating this pollutant from ecosystems .

Cellular Effects

Potassium perchlorate exerts endocrine effects on humans and biota . It is known to inhibit iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones and can lead to serious health issues .

Molecular Mechanism

The molecular mechanism of action of potassium perchlorate involves its role as a goitrogen, a substance that inhibits iodine uptake by thyroid cells . This inhibition disturbs the metabolism of thyroid hormones .

Temporal Effects in Laboratory Settings

Potassium perchlorate is very persistent in nature and is slowly degraded . Over time, the effects of potassium perchlorate on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of potassium perchlorate can vary with different dosages in animal models . High doses of potassium perchlorate have been proven to have harmful effects on thyroid function .

Metabolic Pathways

Potassium perchlorate interacts with the metabolic pathways involved in iodine uptake and thyroid hormone metabolism . It inhibits iodine fixation, thereby disrupting these metabolic pathways .

Transport and Distribution

Potassium perchlorate salts are water soluble and can be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes .

准备方法

Synthetic Routes and Reaction Conditions: Potassium perchlorate can be synthesized through several methods:

Precipitation Method: This involves treating an aqueous solution of sodium perchlorate with potassium chloride.

Electrolysis Method: Potassium perchlorate can also be produced by the electrolysis of a potassium chloride solution.

Industrial Production Methods: The industrial production of potassium perchlorate primarily relies on the precipitation method due to its simplicity and efficiency. The reaction is as follows: [ \text{NaClO}_4 + \text{KCl} \rightarrow \text{KClO}_4 + \text{NaCl} ] This reaction exploits the significant difference in solubility between potassium perchlorate and sodium perchlorate .

Types of Reactions:

Oxidation: Potassium perchlorate is a strong oxidizer and can react with reducing agents to produce oxygen gas and potassium chloride. For example: [ \text{KClO}_4 \rightarrow \text{KCl} + 2\text{O}_2 ]

Substitution: Potassium perchlorate can undergo substitution reactions with other halides under specific conditions.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents include metals like aluminum and magnesium.

Reaction Conditions: High temperatures are often required to initiate these reactions, typically above 400°C.

Major Products:

Oxidation Products: Potassium chloride and oxygen gas.

Reduction Products: Potassium chloride and oxygen gas.

属性

| { "Design of the Synthesis Pathway": "Potassium perchlorate can be synthesized by the reaction of potassium chlorate with sodium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Potassium chlorate", "Sodium chloride", "Hydrochloric acid" ], "Reaction": [ "Mix 100 g of potassium chlorate with 50 g of sodium chloride in a beaker.", "Add 100 mL of 10% hydrochloric acid to the beaker and stir the mixture.", "Heat the mixture to 80-90°C and stir continuously for 2-3 hours.", "Filter the resulting solution to remove any impurities.", "Cool the solution to room temperature and allow the crystals of potassium perchlorate to form.", "Collect the crystals by filtration and wash them with cold water.", "Dry the crystals at 100°C for 2-3 hours to obtain pure potassium perchlorate." ] } | |

CAS 编号 |

7778-74-7 |

分子式 |

ClHKO4 |

分子量 |

139.56 g/mol |

IUPAC 名称 |

potassium;perchlorate |

InChI |

InChI=1S/ClHO4.K/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI 键 |

OKXRQWHWPWHKOP-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[K+] |

规范 SMILES |

OCl(=O)(=O)=O.[K] |

颜色/形态 |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER Colorless orthorhombic crystals |

密度 |

2.53 g/cu cm 2.5 g/cm³ |

熔点 |

Decomposes at 400 °C 525 °C |

其他 CAS 编号 |

7778-74-7 |

物理描述 |

Potassium perchlorate appears as a white crystalline solid. Forms explosive mixtures with certain combustible materials. Difficult to burn, but will accelerate burning of combustible materials. Prolonged exposure to fire or heat may result in an explosion. Used in explosives, pyrotechnics, photography. Pellets or Large Crystals; Dry Powder Colorless crystals or white crystalline solid that absorbs moisture from the air; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Oxidizer; Irritant |

保质期 |

POTASSIUM PERCHLORATE CAPSULES HAVE EXPIRATION DATE OF 6 MO FOLLOWING DATE OF MANUFACTURE |

溶解度 |

SOL IN 65 PARTS COLD WATER, 15 PARTS BOILING WATER; PRACTICALLY INSOL IN ALCOHOL In water, 15 g/l at 25 °C. INSOL IN ETHER Solubility in water, g/100ml at 20 °C: 1.8 |

同义词 |

Perchloracap potassium perchlorate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

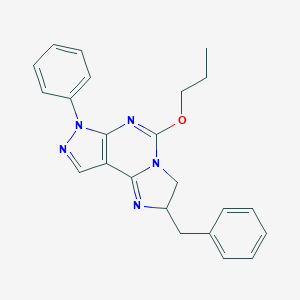

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)